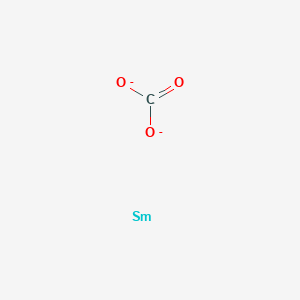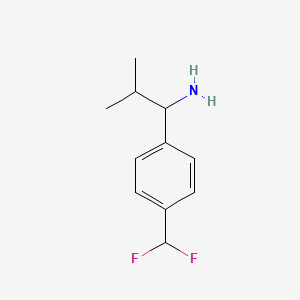![molecular formula C15H20N2O2 B13118231 cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a tert-butyl group into the indole structure enhances its lipophilicity, which is crucial for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The molecular structures of the synthesized compounds are confirmed through elemental analysis and spectral data .
Analyse Chemischer Reaktionen
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in medicinal and organic chemistry. It is used in the development of novel drug candidates due to its potential biological activity. The incorporation of the tert-butyl group enhances its lipophilicity, making it a valuable compound for drug development . Additionally, it has applications in the synthesis of other complex organic molecules and in the study of reaction mechanisms .
Wirkmechanismus
The mechanism of action of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives, such as [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines . These compounds also exhibit significant biological activity and are used in medicinal chemistry. The presence of the tert-butyl group in tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate makes it unique by enhancing its lipophilicity and biological activity .
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1 |
InChI-Schlüssel |
KFJDWQGAAKUEEW-DGCLKSJQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


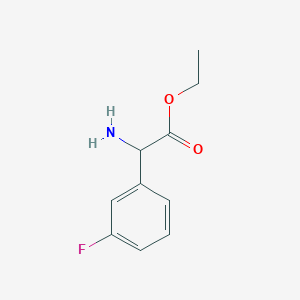

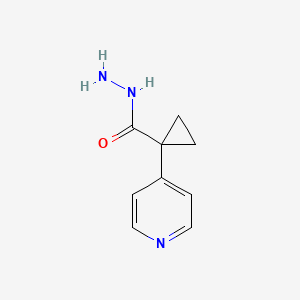
![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
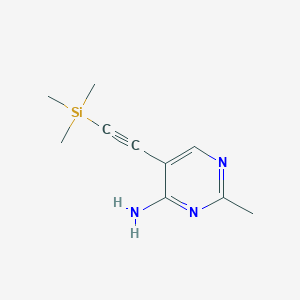
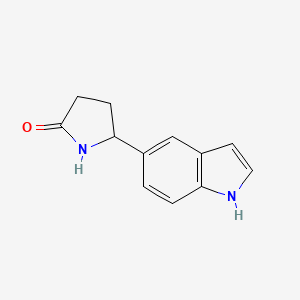
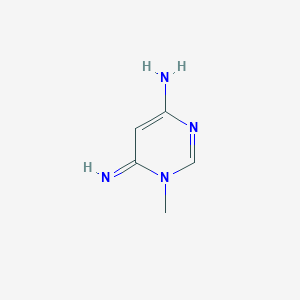
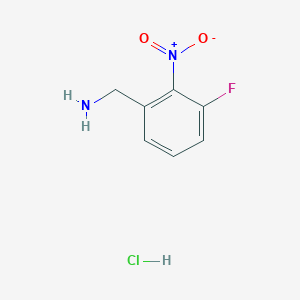
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

